molecular formula C19H20N2O3S B2749181 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2034436-17-2

1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No.: B2749181
CAS No.: 2034436-17-2
M. Wt: 356.44
InChI Key: JCNOXIXUKWAQLP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a urea derivative characterized by a 4-methoxyphenethyl group and a (5-(thiophen-2-yl)furan-2-yl)methyl substituent. Its structure integrates aromatic (methoxyphenyl), heterocyclic (thiophene, furan), and urea functionalities, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-15-6-4-14(5-7-15)10-11-20-19(22)21-13-16-8-9-17(24-16)18-3-2-12-25-18/h2-9,12H,10-11,13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNOXIXUKWAQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 4-methoxyphenethylamine can be reacted with an appropriate isocyanate to form the urea linkage.

    Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through a series of coupling reactions. For example, a Suzuki coupling reaction can be employed to attach the thiophene ring to a furan derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(4-Hydroxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Overview

1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic organic compound notable for its complex structure, which includes multiple functional groups. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. Its unique properties allow it to serve as a versatile building block in chemical synthesis, as well as a potential candidate for pharmacological applications.

Medicinal Chemistry

This compound is being investigated for its potential pharmacological activities, including:

  • Anti-inflammatory Properties : Studies suggest that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. For instance, it has shown cytotoxic effects with a GI50 value of approximately 25 μM against various cancer types, suggesting its potential as an anticancer agent.

Chemical Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical transformations:

  • Oxidation : Produces derivatives such as 1-(4-Hydroxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea.
  • Reduction : Yields corresponding amine derivatives.
  • Substitution Reactions : Can lead to halogenated derivatives, expanding its utility in synthetic organic chemistry.

Material Science

The electronic and optical properties of this compound make it a candidate for applications in material science:

  • Organic Semiconductors : The compound's structure may be exploited in developing organic semiconductors due to its potential charge transport properties.
  • Photovoltaic Materials : Its unique combination of functional groups could enhance the efficiency of photovoltaic devices, contributing to advancements in renewable energy technologies.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of various urea derivatives, including this compound. The results demonstrated significant apoptosis induction in specific cancer cell lines, highlighting the importance of structural modifications on biological activity. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy against targeted cancer types .

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of thiourea and urea derivatives found that compounds similar to this compound exhibited promising results in inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea depends on its application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site.

    Material Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges: The thiophene-furan linkage may require regioselective coupling, as seen in ’s use of ethanoic KOH for cyclization .
  • Biological Testing : Assays like Mosmann’s cytotoxicity model () could evaluate the compound’s efficacy against cancer cell lines .

Biological Activity

1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C20H20N2O4SC_{20}H_{20}N_{2}O_{4}S, with a molecular weight of 384.5 g/mol. The structure features a methoxyphenethyl group and a thiophen-furan moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The urea linkage in the structure allows for hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to target proteins.

Antitumor Activity

Recent studies have indicated that derivatives of urea compounds, including similar structures, exhibit significant antitumor properties. The compound may inhibit key pathways involved in cancer cell proliferation and survival, particularly through modulation of receptor tyrosine kinases (RTKs) and apoptosis pathways. For example, compounds with similar structures have shown efficacy against BRAF(V600E) mutations in melanoma cells .

Anti-inflammatory Effects

Compounds with thiophene and furan moieties have been reported to possess anti-inflammatory properties. They can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting that this compound may also exert similar effects .

Antimicrobial Activity

The antimicrobial potential of related urea derivatives has been documented, indicating that this compound might display antibacterial or antifungal activities. The presence of the thiophene ring is often associated with enhanced interaction with microbial targets, potentially leading to cell membrane disruption or inhibition of essential metabolic pathways .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating a series of urea derivatives found that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • Inflammation Model : In an experimental model using mouse splenocytes, a derivative exhibited a significant reduction in LPS-induced inflammation markers at concentrations as low as 100 nM, suggesting that modifications in the urea structure can enhance anti-inflammatory effects .
  • Antimicrobial Screening : In vitro assays demonstrated that similar compounds showed moderate to excellent antifungal activity against several pathogenic fungi, with some derivatives outperforming established antifungal agents .

Data Summary

PropertyValue
Molecular FormulaC20H20N2O4SC_{20}H_{20}N_{2}O_{4}S
Molecular Weight384.5 g/mol
Antitumor IC50Low micromolar range
Anti-inflammatory DoseEffective at 100 nM
Antifungal ActivityModerate to excellent

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. For example:

  • React 4-methoxyphenethyl isocyanate with 5-(thiophen-2-yl)furan-2-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
  • Use a base like triethylamine to neutralize HCl byproducts .

Q. Key Variables :

VariableImpact on ReactionOptimization Strategy
SolventPolarity affects reaction rateTest polar (DMF) vs. non-polar (toluene) solvents
TemperatureHigher temps accelerate kinetics but may degrade productsMonitor via TLC/HPLC at 60–100°C
StoichiometryExcess isocyanate improves amine conversionUse 1.2:1 molar ratio (isocyanate:amine)

Data Contradictions :
Conflicting reports on solvent efficacy (e.g., dichloromethane vs. THF) may arise due to trace moisture or impurities. Validate purity via NMR and mass spectrometry .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer : Use a combination of spectroscopic and computational tools:

  • X-ray crystallography for precise bond lengths/angles (e.g., C=O bond in urea moiety) .
  • NMR (¹H, ¹³C) to confirm substitution patterns (e.g., methoxy group at 4.0–4.2 ppm) .
  • DFT calculations (B3LYP/6-31G*) to predict electronic transitions and compare with UV-Vis data .

Advanced Tip :
Correlate crystallographic data with Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonding in urea groups) .

Advanced Research Questions

Q. Q3. What experimental designs are suitable for investigating the compound’s biological activity while minimizing confounding variables?

Methodological Answer : Adopt a Design of Experiments (DoE) approach:

  • Factors : Concentration (µM), incubation time, cell line variability.
  • Response Variables : IC₅₀, apoptosis markers (e.g., caspase-3 activation).

Q. Example DoE Table :

FactorLevel 1Level 2Level 3
Concentration10 µM50 µM100 µM
Incubation Time24 h48 h72 h
Cell LineHeLaMCF-7A549

Analysis :
Use ANOVA to identify significant interactions (e.g., time-dependent cytotoxicity in A549 cells) .

Q. Q4. How can researchers resolve contradictions in solubility and bioactivity data across studies?

Methodological Answer :

  • Solubility : Test in multiple solvents (DMSO, PBS) and use dynamic light scattering (DLS) to detect aggregates .
  • Bioactivity : Validate assays with positive controls (e.g., cisplatin for cytotoxicity) and orthogonal methods (e.g., flow cytometry vs. MTT assay) .

Case Study :
If solubility in PBS is poor (<10 µg/mL), consider prodrug strategies (e.g., PEGylation) or co-solvents (β-cyclodextrin) .

Q. Q5. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. Key Findings :

SubstituentPredicted TargetBinding Energy (kcal/mol)
ThiopheneEGFR kinase-9.2
MethoxyphenethylCYP450-7.8

Validate predictions with enzyme inhibition assays .

Q. Q6. How can researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer :

  • Process Optimization : Use microreactors for continuous flow synthesis to improve heat/mass transfer .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .

Q. Scale-Up Risks :

ParameterLab Scale (mg)Pilot Scale (g)Mitigation
Yield65%45%Optimize catalyst loading
Purity98%92%Add scavengers (e.g., silica gel)

Methodological Considerations

Q. Q7. What strategies are recommended for analyzing degradation products under physiological conditions?

Methodological Answer :

  • Forced Degradation : Expose the compound to pH 1–13, UV light, and 40°C/75% RH.
  • Analytical Tools :
    • HPLC-MS to identify hydrolyzed urea or oxidized thiophene .
    • EPR Spectroscopy to detect radical intermediates .

Q. Q8. How can interdisciplinary approaches enhance research on this compound?

Methodological Answer :

  • Material Science : Study self-assembly properties for drug delivery (e.g., micelle formation) .
  • Environmental Chemistry : Assess ecotoxicity using Daphnia magna assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.